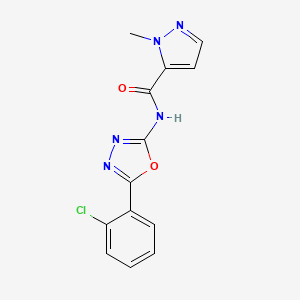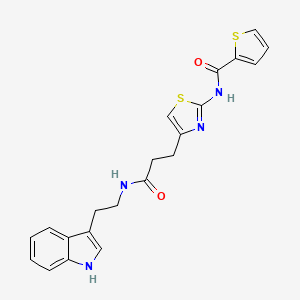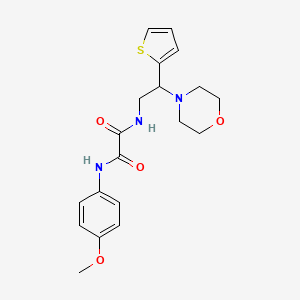
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds involves the reaction of morpholine derivatives with various electrophiles and reagents. For instance, the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexes with palladium(II) and mercury(II) demonstrates the reactivity of morpholine derivatives towards metalation and complexation, highlighting a methodological approach to generating structurally related compounds (Singh et al., 2000). Directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea showcases a strategy for introducing functional groups at specific positions, facilitating the synthesis of complex molecules (Smith et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as the crystal structure of N‐(4‐Methoxybenzoyl)‐N′‐[2‐(morpholinium‐1‐yl)ethyl]thiourea thiocyanate, reveals stabilizing intra- and intermolecular hydrogen bonds, which could be indicative of the structural features of our compound of interest (Yusof & Yamin, 2005).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives demonstrate their reactivity and potential for forming various chemical bonds. The synthesis and characterization of compounds like 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine reveal the ability of morpholine derivatives to engage in reactions leading to biologically active structures (Mamatha S.V et al., 2019).
Physical Properties Analysis
Analysis of physical properties such as crystal structure and hydrogen bonding patterns in compounds like N‐(4‐Methoxybenzoyl)‐N′‐[2‐(morpholinium‐1‐yl)ethyl]thiourea thiocyanate provides insights into the solid-state characteristics and stability of morpholine derivatives, which could be extrapolated to our compound of interest (Yusof & Yamin, 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity towards metals and ability to undergo complexation, as seen in N-{2-(4-methoxyphenyltelluro)ethyl}morpholine derivatives, highlight the versatility and chemical functionality of morpholine-based compounds. This suggests a broad range of chemical behaviors and reactivity patterns that could be expected from "N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide" (Singh et al., 2000).
Aplicaciones Científicas De Investigación
Synthesis and Complexation with Metal Ions
The compound N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide and its derivatives have been explored for their potential in synthesizing complex metal ions. For instance, the synthesis of tellurated derivatives of morpholine has been investigated, showing the formation of complexes with palladium(II) and mercury(II), indicating potential applications in metal coordination chemistry (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Pharmacological Properties
Compounds structurally related to N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide have been synthesized and evaluated for their pharmacological properties. For example, an orally bioavailable KCNQ2 potassium channel opener demonstrated significant activity in a rat model of migraine, suggesting potential therapeutic applications (Wu et al., 2003).
Antimicrobial Activities
New derivatives incorporating the morpholine group have been synthesized and assessed for their antimicrobial activities. Some compounds were found to possess good or moderate activities against test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Protective Effects in Biological Systems
Research has also been conducted on compounds similar to N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide to evaluate their protective effects in biological systems. For example, a study on GYY4137, a morpholine derivative, showed protective effects on ipsilateral testicular injury in varicocele-induced rats, highlighting potential therapeutic applications in reproductive health (Ning et al., 2017).
Propiedades
IUPAC Name |
N'-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-25-15-6-4-14(5-7-15)21-19(24)18(23)20-13-16(17-3-2-12-27-17)22-8-10-26-11-9-22/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIURZPLKQBWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2495827.png)
![methyl 4-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2495831.png)
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2495832.png)

![4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2495836.png)


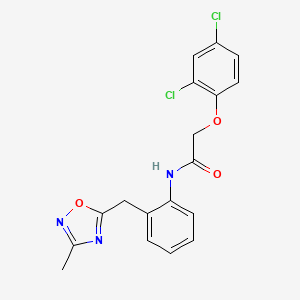
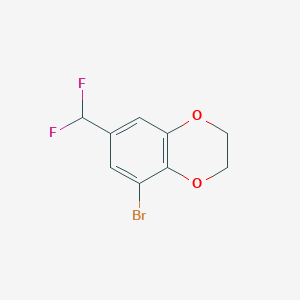

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)
